molecular formula C14H13NOS B14680576 2-Methoxy-N-phenylbenzene-1-carbothioamide CAS No. 38421-69-1

2-Methoxy-N-phenylbenzene-1-carbothioamide

Katalognummer: B14680576
CAS-Nummer: 38421-69-1
Molekulargewicht: 243.33 g/mol
InChI-Schlüssel: VXTPACKRBWWCKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-N-phenylbenzene-1-carbothioamide is an organic compound that belongs to the class of thioamides It is characterized by the presence of a methoxy group (-OCH3) and a phenyl group attached to a benzene ring, with a carbothioamide functional group (-CSNH2) at the para position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-phenylbenzene-1-carbothioamide typically involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with aniline in the presence of a base, such as pyridine, to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and enhances safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-N-phenylbenzene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at the ortho and para positions relative to the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Aniline derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Wirkmechanismus

The mechanism of action of 2-Methoxy-N-phenylbenzene-1-carbothioamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s thioamide group is crucial for this interaction, as it can form strong hydrogen bonds and coordinate with metal ions in the enzyme’s active site.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxybenzamide: Similar structure but lacks the thioamide group.

    N-Phenylbenzamide: Similar structure but lacks the methoxy group.

    2-Methoxy-N-phenylbenzamide: Similar structure but has a carbonyl group instead of a thioamide group.

Uniqueness

2-Methoxy-N-phenylbenzene-1-carbothioamide is unique due to the presence of both the methoxy and thioamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications compared to its analogs.

Eigenschaften

CAS-Nummer

38421-69-1

Molekularformel

C14H13NOS

Molekulargewicht

243.33 g/mol

IUPAC-Name

2-methoxy-N-phenylbenzenecarbothioamide

InChI

InChI=1S/C14H13NOS/c1-16-13-10-6-5-9-12(13)14(17)15-11-7-3-2-4-8-11/h2-10H,1H3,(H,15,17)

InChI-Schlüssel

VXTPACKRBWWCKW-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C(=S)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.